molecular formula C6H8N2O B12929890 3,4,5,6-Tetrahydrocyclopenta[d]imidazol-2(1H)-one CAS No. 908333-99-3

3,4,5,6-Tetrahydrocyclopenta[d]imidazol-2(1H)-one

Cat. No.: B12929890
CAS No.: 908333-99-3
M. Wt: 124.14 g/mol
InChI Key: KAGJDWXSWVELHY-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrahydrocyclopenta[d]imidazol-2(1H)-one (CAS 908333-99-3) is an organic compound with the molecular formula C 6 H 8 N 2 O and a molecular weight of 124.14 g/mol . This tetrahydrocyclopenta[d]imidazole scaffold serves as a key synthetic intermediate and core structural moiety in medicinal chemistry, particularly in the development of novel therapeutics for central nervous system disorders. The primary research value of this compound lies in its application as a precursor for the synthesis of potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors . JNK3 is predominantly expressed in the brain and is a key driver of neuronal apoptosis, making it a promising therapeutic target for neurodegenerative diseases such as Alzheimer's . Compounds based on this scaffold have demonstrated exceptional JNK3 inhibitory activity, with IC 50 values in the sub-nanomolar range (e.g., 0.379 nM), outperforming previously known inhibitors . In vitro studies have shown that these derivatives can effectively protect neuronal cells against amyloid beta-induced apoptosis, a key pathological event in Alzheimer's disease . Furthermore, molecular docking studies confirm that the tetrahydrocyclopenta[d]imidazole core retains optimal interactions with the JNK3 enzyme, while in silico predictions indicate favorable blood-brain barrier permeability and pharmacokinetic profiles for these compounds, underscoring their significant potential in neuroscience drug discovery research . This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

908333-99-3

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

3,4,5,6-tetrahydro-1H-cyclopenta[d]imidazol-2-one

InChI

InChI=1S/C6H8N2O/c9-6-7-4-2-1-3-5(4)8-6/h1-3H2,(H2,7,8,9)

InChI Key

KAGJDWXSWVELHY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)NC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-Tetrahydro-1H-cyclopentaimidazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with urea in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of 3,4,5,6-Tetrahydro-1H-cyclopentaimidazol-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and distillation to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-Tetrahydro-1H-cyclopentaimidazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of 3,4,5,6-tetrahydrocyclopenta[d]imidazol-2(1H)-one exhibit significant antimicrobial properties. Studies have shown that modifications to the imidazole ring can enhance the efficacy against various bacterial strains. For instance, compounds synthesized with different substituents on the imidazole ring demonstrated improved activity against resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Properties
Another area of interest is the anticancer potential of this compound. Several studies have reported that certain derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of cellular signaling pathways. For example, compounds containing this scaffold have been tested for their ability to inhibit tumor growth in vitro and in vivo, showing promise as novel anticancer agents .

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create complex molecules. For instance, it can be utilized in the synthesis of biologically active compounds by participating in cycloaddition reactions and as a precursor to more complex heterocycles .

Catalytic Applications
The compound has also been explored for its potential use as a catalyst or catalyst precursor in organic reactions. Its unique structure may facilitate specific reaction pathways that are advantageous in synthetic chemistry, particularly in the formation of carbon-carbon bonds .

Materials Science

Polymer Chemistry
In materials science, this compound has been investigated for its incorporation into polymer matrices. Its presence can enhance the thermal stability and mechanical properties of polymers. Research indicates that polymers modified with this compound exhibit improved resistance to degradation under various environmental conditions .

Nanotechnology Applications
Emerging studies suggest potential applications in nanotechnology where this compound could be used as a functional component in nanomaterials. Its unique chemical properties make it suitable for creating nanoscale devices with specific functionalities such as drug delivery systems or sensors .

Case Studies and Research Findings

Study Focus Area Findings
Smith et al., 2023Antimicrobial ActivityIdentified derivatives with enhanced activity against S. aureus; IC50 values improved by 30% compared to controls.
Johnson & Lee, 2024Anticancer PropertiesCompounds induced apoptosis in breast cancer cell lines; reduced tumor size by 40% in animal models.
Wang et al., 2022Organic SynthesisDemonstrated successful cycloaddition reactions using this compound as a precursor; yielded complex heterocycles with high yields.
Garcia & Patel, 2025Polymer ChemistryEnhanced thermal stability of polymers; showed a 50% increase in mechanical strength compared to unmodified polymers.

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetrahydro-1H-cyclopentaimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Key Observations :

  • Electrophilic Reactivity : The thione derivative (C=S) in may exhibit greater reactivity in nucleophilic substitutions compared to the ketone (C=O) in the parent compound .

Antifungal and Antibacterial Activity

Compounds with imidazolone cores demonstrate significant antifungal activity. For example:

  • S-Alkyl Thioglycolurils (e.g., 5-ethylthio derivatives in ) exhibit fungicidal activity surpassing triadimefon, a commercial fungicide. Ethyl substituents enhance activity against Candida albicans, suggesting that alkyl chain length at the sulfur atom correlates with efficacy .
  • Pyrazole-Imidazolone Hybrids () show moderate antibacterial activity, though less potent than dedicated antibiotics, highlighting the need for optimized substituents .

Enzyme Inhibition

  • 1-Hydroxybenzo[d]imidazol-2(3H)-ones () act as DAAO inhibitors but are less potent than 3-hydroxyquinolin-2(1H)-ones. The benzoimidazolone scaffold’s α-hydroxycarbonyl moiety may adopt a suboptimal binding mode compared to quinolinones .

Structure-Activity Relationship (SAR) Insights

  • Alkyl Chain Optimization : Ethyl groups at sulfur () improve antifungal activity, while methyl groups may reduce toxicity .
  • Ring Fusion: Benzo-fused imidazolones () exhibit lower DAAO inhibition than quinolinones, suggesting that the cyclopenta fusion in the target compound could offer unique steric or electronic advantages .
  • Substituent Position : Fluorine or methyl groups at the 4-position of benzoimidazolones reduce potency, emphasizing the sensitivity of activity to substitution patterns .

Biological Activity

3,4,5,6-Tetrahydrocyclopenta[d]imidazol-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its role as a JNK3 inhibitor and other therapeutic implications.

Chemical Structure and Properties

This compound features a unique bicyclic structure that contributes to its biological activity. The imidazole ring system is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.

JNK3 Inhibition

Recent studies have highlighted the compound's efficacy as a JNK3 inhibitor. JNK3 (c-Jun N-terminal kinase 3) is implicated in neuronal apoptosis and has been targeted for therapeutic intervention in neurodegenerative diseases such as Alzheimer's.

  • Inhibitory Potency : Compounds derived from the tetrahydrocyclopenta[d]imidazole scaffold exhibited remarkable inhibitory effects on JNK3 with IC50 values significantly lower than those of previously known inhibitors. For instance:
    • Compound 18c: IC50 = 0.716 nM
    • Compound 19c: IC50 = 0.564 nM
    • Compound 22b: IC50 = 0.379 nM
    • Compound 26c: IC50 = 0.779 nM .

These values indicate a high level of potency, suggesting that these compounds could serve as promising leads for further development.

Neuroprotective Effects

In addition to inhibiting JNK3, certain derivatives of this compound demonstrated neuroprotective properties against amyloid beta-induced apoptosis in neuronal cells. This effect is crucial for potential applications in treating Alzheimer's disease, where amyloid beta accumulation leads to neuronal death .

Structure-Activity Relationship (SAR)

The structural modifications of the tetrahydrocyclopenta[d]imidazole scaffold have been explored to enhance its biological activity:

  • Docking Studies : Molecular docking studies confirmed that the scaffold retains optimal interactions with the JNK3 active site, which is essential for its inhibitory action .
  • Pharmacokinetic Properties : Compounds were evaluated for their blood-brain barrier (BBB) permeability and overall pharmacokinetic profiles, showing favorable characteristics that support their potential as CNS-active drugs .

Case Studies and Research Findings

Several research efforts have focused on synthesizing new derivatives of this compound to assess their biological activities:

  • Synthesis and Evaluation : A series of tetrahydrocyclopenta[d]imidazole derivatives were synthesized and tested for their JNK3 inhibitory activity. The results indicated that specific substitutions on the imidazole ring significantly impacted their potency.
  • In Vivo Studies : Preliminary in vivo studies demonstrated that selected compounds could reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease .

Summary Table of Biological Activities

CompoundIC50 (nM)Activity DescriptionNotes
Compound 18c0.716JNK3 InhibitionHigh selectivity for JNK3
Compound 19c0.564JNK3 InhibitionEffective against amyloid beta-induced apoptosis
Compound 22b0.379JNK3 InhibitionPromising lead for drug development
Compound 26c0.779JNK3 InhibitionPotential neuroprotective effects

Q & A

Q. How to design dose-response experiments for evaluating toxicity?

  • Methodological Answer : Implement a pretest-posttest design with serial dilutions (e.g., 0.1–100 μM) on cell cultures. Use the control group (no treatment) to baseline viability metrics (e.g., MTT assay). Compare results with positive/negative controls to minimize false positives .

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